molecular formula C10H12INO2 B8243644 4-Iodo-2-isopropoxybenzamide

4-Iodo-2-isopropoxybenzamide

Cat. No.: B8243644
M. Wt: 305.11 g/mol
InChI Key: LDNIESVKKMMWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-isopropoxybenzamide is an organic compound characterized by the presence of an iodine atom, an isopropoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropoxybenzamide typically involves the iodination of a precursor compound, followed by the introduction of the isopropoxy group and the benzamide moiety. One common method involves the use of molecular iodine for the iodination step, followed by a nucleophilic substitution reaction to introduce the isopropoxy group. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Iodo-2-isopropoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can further modulate the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

    4-Iodo-2-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Bromo-2-isopropoxybenzamide: Similar structure but with a bromine atom instead of an iodine atom.

    4-Iodo-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 4-Iodo-2-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The iodine atom also imparts specific properties, such as increased molecular weight and potential for radiolabeling in imaging studies.

Properties

IUPAC Name

4-iodo-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNIESVKKMMWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.